

Methyl 3-amino-5-hydroxybenzoate chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Methyl 3-amino-5-hydroxybenzoate
Cat. No.:	B1314011

[Get Quote](#)

An In-depth Technical Guide to Methyl 3-amino-5-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **Methyl 3-amino-5-hydroxybenzoate**. Additionally, it delves into the biosynthetic pathway of its precursor, 3-amino-5-hydroxybenzoic acid (AHBA), a critical building block in the natural synthesis of various antibiotics.

Chemical Structure and IUPAC Name

Methyl 3-amino-5-hydroxybenzoate is an organic compound featuring a benzene ring substituted with a methyl ester group, an amino group, and a hydroxyl group at positions 1, 3, and 5, respectively.

IUPAC Name: **methyl 3-amino-5-hydroxybenzoate**[\[1\]](#)

Chemical Structure:

SMILES: COC(=O)C1=CC(=CC(=C1)O)N[\[1\]](#)

Quantitative Data

The physical and chemical properties of **Methyl 3-amino-5-hydroxybenzoate** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₈ H ₉ NO ₃	PubChem
Molecular Weight	167.16 g/mol	PubChem[1]
Appearance	Solid	Sigma-Aldrich[2]
Melting Point	124.5°C	Alfa Chemistry[3]
Boiling Point	376.446°C at 760 mmHg	Alfa Chemistry[3]
Density	1.306 g/cm ³	Alfa Chemistry[3]
Flash Point	181.468°C	Alfa Chemistry[3]
Purity	≥95%	Sigma-Aldrich[2]
Storage Temperature	Room temperature, in dark, under inert atmosphere	Sigma-Aldrich[2]

Experimental Protocols

Synthesis of Methyl 3-amino-5-hydroxybenzoate via Fischer Esterification

This protocol describes the synthesis of **Methyl 3-amino-5-hydroxybenzoate** from its corresponding carboxylic acid, 3-amino-5-hydroxybenzoic acid, through a Fischer esterification reaction. This method utilizes an excess of methanol as both a reactant and a solvent, with a strong acid catalyst.

Materials:

- 3-amino-5-hydroxybenzoic acid
- Anhydrous methanol (CH₃OH)

- Concentrated sulfuric acid (H_2SO_4) or Thionyl chloride ($SOCl_2$)
- Saturated aqueous sodium bicarbonate ($NaHCO_3$) solution
- Ethyl acetate ($EtOAc$)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Deionized water

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware (beakers, graduated cylinders, etc.)
- pH paper or pH meter

Procedure:


- **Reaction Setup:** In a clean, dry round-bottom flask, dissolve 3-amino-5-hydroxybenzoic acid in an excess of anhydrous methanol (e.g., a 10-20 fold molar excess of methanol). Place a magnetic stir bar in the flask.
- **Catalyst Addition:** While stirring the solution, carefully and slowly add a catalytic amount of concentrated sulfuric acid. Alternatively, for a higher yield, the solution can be cooled in an ice bath before the dropwise addition of thionyl chloride (approximately 2 equivalents).[\[4\]](#)

- Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. Allow the reaction to proceed for several hours (typically 4-6 hours), monitoring the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[4]
- Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.
- Neutralization: Carefully add the residue to ice-cold water or a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.[4] Check the pH to ensure it is neutral or slightly basic.
- Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract the product with ethyl acetate three times.
- Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude **Methyl 3-amino-5-hydroxybenzoate**.
- Purification (Optional): The crude product can be further purified by recrystallization or column chromatography if necessary.

Biosynthetic Pathway of 3-Amino-5-hydroxybenzoic Acid (AHBA)

Methyl 3-amino-5-hydroxybenzoate is a derivative of 3-amino-5-hydroxybenzoic acid (AHBA). AHBA is a key precursor in the biosynthesis of a large family of natural products, including ansamycin and mitomycin antibiotics.[1] The formation of AHBA occurs via the aminoshikimate pathway, a variation of the shikimate pathway.

Below is a diagram illustrating the key steps in the biosynthesis of AHBA.

[Click to download full resolution via product page](#)

Caption: Biosynthesis of 3-Amino-5-hydroxybenzoic acid (AHBA).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. benchchem.com [benchchem.com]
- 4. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- To cite this document: BenchChem. [Methyl 3-amino-5-hydroxybenzoate chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1314011#methyl-3-amino-5-hydroxybenzoate-chemical-structure-and-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com